N-(4-bromo-2-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 941909-72-4
Cat. No.: VC4250872
Molecular Formula: C20H16BrClN2O2
Molecular Weight: 431.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941909-72-4 |
|---|---|
| Molecular Formula | C20H16BrClN2O2 |
| Molecular Weight | 431.71 |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16BrClN2O2/c1-13-11-15(21)8-9-18(13)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-17(14)22/h2-11H,12H2,1H3,(H,23,25) |
| Standard InChI Key | HIRPDEXZZDCYQM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Introduction
N-(4-bromo-2-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a molecular formula of C20H16BrClN2O2 and a molecular weight of 431.7 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis
While specific synthesis details for N-(4-bromo-2-methylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are not provided in the available literature, compounds with similar structures often involve multi-step reactions. These may include condensation reactions between appropriate starting materials, such as anilines and pyridine derivatives, in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) .
Biological Activities
Although specific biological activities of this compound are not detailed in the available literature, pyridine derivatives are known for their potential in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of halogen atoms and the specific substitution pattern could influence its interaction with biological targets.
Research Findings and Applications
Given the lack of specific research findings on this compound, it is essential to consider the broader context of pyridine derivatives. These compounds are often studied for their potential therapeutic applications, and their synthesis and modification are areas of active research. The compound's structure suggests potential for biological activity, but detailed studies would be necessary to determine its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume